molecular formula C9H9N5 B14549184 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- CAS No. 62176-79-8

1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)-

Cat. No.: B14549184
CAS No.: 62176-79-8
M. Wt: 187.20 g/mol
InChI Key: QRZQOPZNFFMUBB-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with benzaldehyde under specific reaction conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as an inhibitor of DNA synthesis and has potential applications in the treatment of epigenetically-based diseases. In medicine, it is explored for its antitumor properties and its role as a corrosion inhibitor for copper. Additionally, it is used in various industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- involves its interaction with molecular targets and pathways. As an inhibitor of DNA synthesis, it interferes with the replication process of DNA, thereby preventing cell proliferation. This property makes it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- can be compared with other similar compounds such as 1-acyl-1H-1,2,4-triazole-3,5-diamine analogues. These analogues have been studied for their potent and selective cyclin-dependent kinase inhibitory activities, which are crucial for cancer treatment. The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N-(phenylmethylene)- lies in its specific structure and the diverse range of applications it offers. Other similar compounds include N-phenyl-1H-1,2,4-triazole-3,5-diamine and 5-methyl-1,2,4-triazole-3,4-diamine.

Properties

CAS No.

62176-79-8

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

3-(benzylideneamino)-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C9H9N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-6H,(H3,10,12,13,14)

InChI Key

QRZQOPZNFFMUBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=NNC(=N2)N

Origin of Product

United States

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